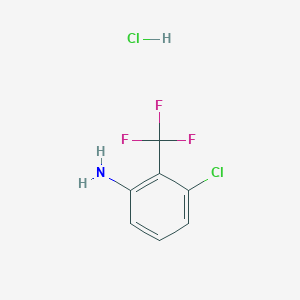
(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride is a chemical compound with the molecular formula C7H6Cl2F3N. . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an amine group that is protonated to form the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-2-trifluoromethylbenzene with ammonia or an amine under suitable conditions to form the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylamines, while oxidation and reduction reactions can produce nitro compounds or secondary/tertiary amines .
Scientific Research Applications
(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-2-trifluoromethylphenyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to inhibition or activation of specific pathways . The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoroaniline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
2,2,2-Trifluoroethylamine: Contains a trifluoromethyl group but lacks the chloro and phenyl groups.
Uniqueness
(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride is unique due to the combination of the chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and specificity in various applications compared to similar compounds .
Properties
Molecular Formula |
C7H6Cl2F3N |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-chloro-2-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3H,12H2;1H |
InChI Key |
DDAHOYRIIGTXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















